ICG-001 - 780757-88-2

ICG-001

Catalog Number: EVT-269918
CAS Number: 780757-88-2
Molecular Formula: C33H32N4O4
Molecular Weight: 548.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(6S,9aS)-N-benzyl-6-(4-hydroxybenzyl)-8-(naphthalen-1-ylmethyl)-4,7-dioxooctahydro-1H-pyrazino[1,2-a]pyrimidine-1-carboxamide, more commonly known as ICG-001, is a small molecule inhibitor primarily known for its ability to disrupt the interaction between β-catenin and the transcriptional coactivator CREB-binding protein (CBP). [] ICG-001 selectively targets the β-catenin/CBP interaction without affecting the β-catenin/p300 interaction, thus modulating the Wnt/β-catenin signaling pathway. [, ] This selective targeting distinguishes ICG-001 from other Wnt pathway inhibitors and makes it a valuable tool in investigating the complex role of the Wnt/β-catenin pathway in various biological processes and disease models.

Future Directions

References:1. [] United States Patent. https://patents.google.com/patent/US7601712B2/en.2. [] Boyd, K. C., et al. “Inhibition of Wnt/ß-Catenin Pathway with ICG-001 Induces Apoptosis in Multiple Myeloma.” Blood, vol. 110, no. 11, 2007, pp. 2951–2951. .3. [] Gang, E. J., et al. “Targeting Survivin Using ICG-001 May Overcome Drug Resistance in Primary B-Cell Acute Lymphoblastic Leukemia.” Blood, vol. 114, no. 22, 2009, pp. 3072–3072. .4. [] Arensman, M. D., et al. “Abstract 5463: ICG-001 Induces Cell Cycle Arrest to Inhibitin Vitroandin Vivopancreatic Cancer Growth.” Cancer Research, vol. 74, no. 19 Supplement, 2014, p. 5463. .5. [] Gu, L., et al. “Abstract B218: CBP/catenin Antagonism Inhibits Self-Renewal of Acute Lymphoblastic Leukemia.” Molecular Cancer Therapeutics, vol. 10, no. 11 Supplement, 2011, p. B218. .6. [] Scharer, C. D., et al. “Overcoming Drug Resistance In Acute Lymphoblastic Leukemia by Inhibition of CBP/γ-Catenin.” Blood, vol. 116, no. 21, 2010, pp. 3264–3264. .7. [] Ma, L., et al. “ICG-001 Exerts Potent Anticancer Activity Against Uveal Melanoma Cells.” Investigative Ophthalmology & Visual Science, vol. 56, no. 7, 2015, p. 4859. .8. [] Ghosh, S. K., et al. “Abstract B214: Antagonizing CBP/beta-catenin Signaling-Enhanced Radiation Sensitivity and Altered Epithelial-Mesenchymal Transition Markers in Head and Neck Squamous Cell Carcinoma.” Molecular Cancer Therapeutics, vol. 10, no. 11 Supplement, 2011, p. B214. .9. [] Roy, S., et al. “Abstract 898: Metformin and ICG-001 Act Synergistically to Abrogate Cancer Stem Cell-Mediated Chemoresistance in Colorectal Cancer by Promoting Apoptosis and Autophagy.” Cancer Research, vol. 82, no. 12 Supplement, 2022, p. 898. .10. [] Eguchi, H., et al. “Targeting the Wnt/β-Catenin Signaling Pathway in Multiple Myeloma: A Possible New Therapeutic Approach to Overcome Bortezomib-Resistance.” Blood, vol. 118, no. 21, 2011, pp. 3941–3941. .11. [] Arensman, M. D., et al. “The CREB-Binding Protein Inhibitor ICG-001 Suppresses Pancreatic Cancer Growth.” Molecular Cancer Therapeutics, vol. 13, no. 10, 2014, pp. 2303–14. .12. [] Eguchi, M., et al. “Targeting β-catenin/CBP Interaction in Breast Cancer.” Cancer Research, vol. 73, no. 8 Supplement, 2013, p. 10516. .13. [] Moorthy, B., et al. “Inhibition of β-catenin signaling improves alveolarization and reduces pulmonary hypertension in experimental bronchopulmonary dysplasia.” American Journal of Physiology-Lung Cellular and Molecular Physiology, vol. 304, no. 2, 2013, pp. L110–20. .14. [] Roy, S., et al. “Metformin and ICG-001 Act Synergistically to Abrogate Cancer Stem Cells-Mediated Chemoresistance in Colorectal Cancer by Promoting Apoptosis and Autophagy.” Cancers, vol. 14, no. 11, 2022, p. 2600. .15. [] Miyashita, K., et al. “Canonical Wnt Pathway Inhibitor ICG-001 Induces Cytotoxicity of Multiple Myeloma Cells in Wnt-Independent Manner.” Molecular Cancer Therapeutics, vol. 11, no. 3, 2012, pp. 511–22. .16. [] Wu, C.-H., et al. “ICG 001 Inhibits Colon Cancer Growth by Suppressing eIF 3 D Signaling.” Oncotarget, vol. 8, no. 3, 2017, pp. 4940–51. .17. [] Shimojo, H., et al. “Selective Inhibition of β-Catenin/Co-Activator Cyclic AMP Response Element-Binding Protein-Dependent Signaling Prevents the Emergence of Hapten-Induced Atopic Dermatitis-Like Dermatitis.” Journal of Investigative Dermatology, vol. 137, no. 2, 2017, pp. 436–43. .18. [] Wang, Y., et al. “β-catenin inhibitors ICG-001 and pyrvinium sensitize bortezomib-resistant multiple myeloma cells to bortezomib.” Molecular Medicine Reports, vol. 19, no. 5, 2019, pp. 3881–88. .19. [] Danieau, G., et al. “ICG-001, an Inhibitor of the β-Catenin and cAMP Response Element-Binding Protein Dependent Gene Transcription, Decreases Proliferation but Enhances Migration of Osteosarcoma Cells.” Cancers, vol. 11, no. 12, 2019, p. 1942. .20. [] Fatima, I., et al. “Abstract 1233: WNT Inhibitor ICG-001 Prevents Visceral Metastatic Triple Negative Breast Cancer in a Chemo-Resistant Patient Derived Xenograft -PDX-Model.” Cancer Research, vol. 77, no. 13 Supplement, 2017, p. 1233. .21. [] Eguchi, M., et al. “Abstract 323: Targeting B-catenin/CBP Interaction in Basal Like Breast Cancer and Breast Cancer Stem Cells.” Cancer Research, vol. 72, no. 8 Supplement, 2012, p. 323. .22. [] Kwon, S.-M., et al. “The Inhibition of Wnt Signaling Attenuates RANKL-Induced Osteoclastogenic Macrophage Activation.” PLoS ONE, vol. 13, no. 4, 2018, p. e0195857. .23. [] Shimojo, H., et al. “Selective Inhibition of β-Catenin/Co-Activator Cyclic AMP Response Element-Binding Protein-Dependent Signaling Prevents the Emergence of Hapten-Induced Atopic Dermatitis-Like Dermatitis.” The Journal of Investigative Dermatology, vol. 137, no. 2, 2017, pp. 436–43. .24. [] Alamoud, K., et al. “Abstract 803: Targeting β-catenin/CBP Signaling in OSCC.” Cancer Research, vol. 77, no. 13 Supplement, 2017, p. 803. .25. [] Guo, X., et al. “The CREB-binding protein inhibitor ICG-001: a promising therapeutic strategy in sporadic meningioma with NF2 mutations.” Journal of Neuro-Oncology, vol. 148, no. 1, 2020, pp. 157–68. .26. [] Bordonaro, M., et al. “CBP Activity Mediates Effects of the Histone Deacetylase Inhibitor Butyrate on WNT Activity and Apoptosis in Colon Cancer Cells.” Molecular Cancer Research, vol. 9, no. 8, 2011, pp. 1142–53. .27. [] Emami, K. H., et al. “A small molecule inhibitor of (cid:1) -catenin (cid:1) cyclic AMP response element-binding protein transcription.” Proceedings of the National Academy of Sciences, vol. 101, no. 34, 2004, pp. 12682–87. .28. [] Beyersdorf, N., et al. “SAT0027 Pharmacological blockade of canonical wnt signaling inhibits experimental dermal fibrosis.” Annals of the Rheumatic Diseases, vol. 75, pp. 43–43. .29. [] Danieau, G., et al. “Abstract B26: Prometastatic effect of ICG-001, a β-catenin/CBP dependent transcription inhibitor, in osteosarcoma.” Cancer Research, vol. 80, no. 14 Supplement, 2020, p. B26. .30. [] Hao, S., et al. “Targeted inhibition of β-catenin/CBP signaling ameliorates renal interstitial fibrosis.” Journal of the American Society of Nephrology, vol. 22, no. 8, 2011, pp. 1442–53. .31. [] Henderson, W. R., et al. “Inhibition of Wnt/β-catenin/CREB binding protein (CBP) signaling reverses pulmonary fibrosis.” Proceedings of the National Academy of Sciences, vol. 107, no. 32, 2010, pp. 14309–14. .32. [] United States Patent. https://patents.google.com/patent/CN102116038A/en.33. [] Ettl, T., et al. “Targeting Wnt/Beta-Catenin Signaling in HPV-Positive Head and Neck Squamous Cell Carcinoma.” Cancers, vol. 13, no. 13, 2021, p. 3191. .34. [] Abdelrahman, M., et al. “Indocyanine Green-001 (ICG-001) Attenuates Wnt/β-catenin-induces Myocardial Injury Following Sepsis.” Journal of Cardiothoracic Surgery, vol. 14, no. 1, 2019, p. 117. .

Cyclic AMP-Response Element-Binding Protein (CBP)

    Compound Description: Cyclic AMP-Response Element-Binding Protein (CBP) is a histone acetyltransferase that plays a crucial role in various cellular processes, including gene transcription, cell growth, and differentiation. In the context of Wnt signaling, CBP acts as a transcriptional coactivator for β-catenin, facilitating the expression of Wnt target genes [].

    Relevance: ICG-001 directly targets CBP, specifically inhibiting its interaction with β-catenin []. This interaction is crucial for the Wnt signaling pathway, which is often dysregulated in various cancers. By blocking CBP's interaction with β-catenin, ICG-001 disrupts Wnt-driven gene transcription and exhibits anti-tumor effects.

p300

    Compound Description: p300 is a histone acetyltransferase closely related to CBP, sharing significant structural and functional similarities. While both CBP and p300 can act as transcriptional coactivators for β-catenin, they exhibit distinct roles in certain contexts [, ].

    Relevance: ICG-001 selectively binds to CBP, and not p300, disrupting the interaction of CBP with β-catenin while leaving p300-mediated processes relatively unaffected [, ]. This selectivity is a key feature of ICG-001, potentially contributing to its therapeutic benefits by shifting the balance from CBP-dependent to p300-dependent gene regulation in specific contexts.

β-Catenin

    Compound Description: β-catenin is a multifunctional protein with a crucial role in cell adhesion and as a key downstream effector in the canonical Wnt signaling pathway. When the Wnt pathway is activated, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it interacts with transcription factors, such as TCF/LEF, to regulate gene expression [, ].

    Relevance: ICG-001 disrupts the interaction between β-catenin and CBP, preventing the formation of the β-catenin/TCF/CBP transcriptional complex required for the expression of Wnt target genes [, ]. This inhibition of β-catenin-mediated transcription is central to ICG-001's anti-tumor activity in various cancers.

    Compound Description: Wnt ligands are secreted glycoproteins that initiate the Wnt signaling pathway by binding to Frizzled receptors on the cell surface []. Different Wnt ligands can activate distinct branches of the Wnt pathway, leading to diverse cellular responses.

    Relevance: While ICG-001 does not directly target Wnt ligands, it acts downstream in the Wnt pathway by inhibiting the interaction between β-catenin and CBP []. Therefore, ICG-001 primarily affects Wnt signaling downstream of ligand binding and receptor activation.

KYA1797K

    Compound Description: KYA1797K is a small molecule that destabilizes β-catenin by activating the Axin-GSK3β complex, leading to β-catenin phosphorylation and degradation []. This mechanism differs from ICG-001, which disrupts the β-catenin/CBP interaction.

    Relevance: Both KYA1797K and ICG-001 target the Wnt/β-catenin signaling pathway, albeit through distinct mechanisms []. KYA1797K directly targets β-catenin for degradation, while ICG-001 prevents its transcriptional activity by blocking its interaction with CBP. These different approaches highlight the potential for developing diverse Wnt/β-catenin inhibitors with distinct pharmacological profiles.

Source and Classification

ICG-001 was initially identified in a drug discovery project focused on small-molecule inhibitors of β-catenin-mediated transcription. It is classified as a CREB-binding protein inhibitor and falls within the category of Wnt pathway inhibitors, which are being investigated for their potential to treat various malignancies by modulating gene expression involved in cell proliferation and survival .

Synthesis Analysis

Methods and Technical Details

The synthesis of ICG-001 involves several steps that typically include the preparation of key intermediates followed by coupling reactions to form the final product. The compound can be synthesized in various forms, including its sodium phosphate variant for specific experimental applications. The synthesis often employs standard organic chemistry techniques such as:

  • Refluxing: Heating reactions to facilitate the formation of intermediates.
  • Purification: Utilizing techniques like column chromatography to isolate pure ICG-001.
  • Characterization: Employing nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compound .
Molecular Structure Analysis

Structure and Data

ICG-001 has a complex molecular structure characterized by its ability to bind specifically to the β-catenin/cAMP-responsive element-binding protein complex. The molecular formula is C23H24N2O3C_{23}H_{24}N_{2}O_{3}, and its molecular weight is approximately 392.44 g/mol. The structural features include:

  • Aromatic rings: Contributing to its binding affinity.
  • Amine groups: Facilitating interactions with target proteins.
  • Hydrophobic regions: Enhancing membrane permeability.

The three-dimensional conformation allows ICG-001 to effectively fit into the binding pocket of β-catenin, thereby inhibiting its function .

Chemical Reactions Analysis

Reactions and Technical Details

ICG-001 primarily participates in biochemical reactions where it interacts with β-catenin and cAMP-responsive element-binding protein. The main reaction can be summarized as follows:

ICG 001+ cateninInhibition of catenin CREB binding protein interaction\text{ICG 001}+\text{ catenin}\rightarrow \text{Inhibition of catenin CREB binding protein interaction}

This inhibition leads to downstream effects on gene expression, particularly those linked to cell cycle regulation and apoptosis. Experimental assays such as luciferase reporter assays have been utilized to quantify the impact of ICG-001 on Wnt target gene activation .

Mechanism of Action

Process and Data

The mechanism of action for ICG-001 involves blocking the transcriptional activity mediated by β-catenin. By inhibiting the interaction between β-catenin and cAMP-responsive element-binding protein, ICG-001 effectively reduces the expression of genes that promote cell survival and proliferation, such as those involved in the Wnt signaling pathway.

Key processes include:

  1. Disruption of Protein Interaction: ICG-001 binds to β-catenin, preventing it from associating with cAMP-responsive element-binding protein.
  2. Alteration of Gene Expression: This disruption leads to decreased transcriptional activity of Wnt target genes, resulting in reduced cellular proliferation and increased apoptosis in cancer cells .
Physical and Chemical Properties Analysis

Physical Properties

ICG-001 is typically presented as a solid at room temperature with good solubility in organic solvents like dimethyl sulfoxide. Its melting point is reported around 150°C.

Chemical Properties

The chemical properties include:

  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents.
  • Stability: Stable under acidic conditions but may degrade under prolonged exposure to light or moisture.

These properties make it suitable for various laboratory applications, including in vitro assays and potential therapeutic formulations .

Applications

Scientific Uses

ICG-001 has been extensively studied for its potential applications in cancer therapy due to its ability to inhibit Wnt signaling pathways. Key areas of research include:

  • Cancer Treatment: Investigated for efficacy against various cancers such as colorectal cancer, pancreatic cancer, and osteosarcoma.
  • Cell Cycle Regulation Studies: Used in studies examining cell cycle dynamics, particularly its effects on G0/G1 phase arrest in cancer cells.
  • Gene Expression Research: Employed in RNA sequencing studies to understand global gene expression changes following treatment.

The ongoing research aims to further elucidate its therapeutic potential and optimize its use in clinical settings .

Properties

CAS Number

780757-88-2

Product Name

ICG-001

IUPAC Name

(6S,9aS)-N-benzyl-6-[(4-hydroxyphenyl)methyl]-8-(naphthalen-1-ylmethyl)-4,7-dioxo-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide

Molecular Formula

C33H32N4O4

Molecular Weight

548.6 g/mol

InChI

InChI=1S/C33H32N4O4/c38-27-15-13-23(14-16-27)19-29-32(40)35(21-26-11-6-10-25-9-4-5-12-28(25)26)22-30-36(18-17-31(39)37(29)30)33(41)34-20-24-7-2-1-3-8-24/h1-16,29-30,38H,17-22H2,(H,34,41)/t29-,30+/m0/s1

InChI Key

HQWTUOLCGKIECB-XZWHSSHBSA-N

SMILES

C1CN(C2CN(C(=O)C(N2C1=O)CC3=CC=C(C=C3)O)CC4=CC=CC5=CC=CC=C54)C(=O)NCC6=CC=CC=C6

Solubility

Soluble in DMSO, not in water

Synonyms

ICG 001
ICG-001
ICG001
PRI-724

Canonical SMILES

C1CN(C2CN(C(=O)C(N2C1=O)CC3=CC=C(C=C3)O)CC4=CC=CC5=CC=CC=C54)C(=O)NCC6=CC=CC=C6

Isomeric SMILES

C1CN([C@H]2CN(C(=O)[C@@H](N2C1=O)CC3=CC=C(C=C3)O)CC4=CC=CC5=CC=CC=C54)C(=O)NCC6=CC=CC=C6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.